molecular formula C18H20N2O B6967687 (2R)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide

(2R)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B6967687
M. Wt: 280.4 g/mol
InChI Key: NLOYGVPOOJMEBJ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains a cyclopropyl group, a phenyl group, and a pyridin-4-ylmethyl group attached to a propanamide backbone, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopropyl and phenyl intermediates, followed by their coupling with pyridin-4-ylmethylamine. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-ylmethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable for investigating cellular pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of (2R)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-phenylpropanamide: Lacks the pyridin-4-ylmethyl group, resulting in different reactivity and applications.

    N-(pyridin-4-ylmethyl)-2-phenylpropanamide: Lacks the cyclopropyl group, affecting its stability and interaction with biological targets.

Uniqueness

(2R)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide is unique due to the presence of all three functional groups (cyclopropyl, phenyl, and pyridin-4-ylmethyl) in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14(16-5-3-2-4-6-16)18(21)20(17-7-8-17)13-15-9-11-19-12-10-15/h2-6,9-12,14,17H,7-8,13H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOYGVPOOJMEBJ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N(CC2=CC=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C(=O)N(CC2=CC=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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